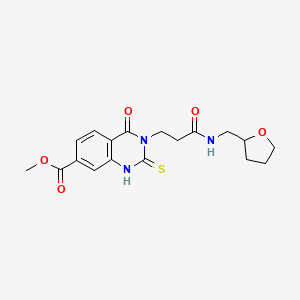

Methyl 4-oxo-3-(3-oxo-3-(((tetrahydrofuran-2-yl)methyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , "Methyl 4-oxo-3-(3-oxo-3-(((tetrahydrofuran-2-yl)methyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate," is a complex molecule that appears to be related to a family of compounds with potential anti-cancer activity. These compounds are designed to inhibit methionine synthase (MetS), an enzyme over-expressed in certain tumor cells and involved in DNA and protein synthesis within these cells .

Synthesis Analysis

The synthesis of related compounds involves various methods, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods for amino acid esters with carboxylic acid derivatives . Another synthesis route for a similar compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . Additionally, liquid-phase synthesis has been developed for combinatorial libraries of disubstituted and trisubstituted tetrahydroquinazolines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various analytical techniques such as elemental analysis, NMR, LC/MS, and single crystal X-ray diffraction . The presence of strong intramolecular hydrogen bonds has been observed, which can influence the stability and reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes the potential for S-alkylation with alkyl or aryl halides to form new derivatives . The hydrolysis of related compounds can lead to the formation of acids, amides, and S-substituted derivatives, which can be further utilized in the synthesis of new compound libraries .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their cytotoxic activity, are evaluated in the context of their potential as anti-cancer agents. For instance, one compound in the series exhibited a high IC50 value against the PC-3 cell line, indicating its effectiveness in inhibiting cell growth . The UV/Vis and IR spectra of these compounds provide additional information about their electronic and molecular structure .

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Synthesis

Research on the synthesis of heterocyclic compounds is a prominent area of study. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been utilized to produce a variety of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, under oxidative carbonylation conditions. This method allows for the formation of complex structures, such as tetrahydroquinazoline derivatives, in satisfactory yields (Bacchi et al., 2005).

Molecular and Crystal Structures

The molecular and crystal structures of related compounds, such as methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been established through X-ray structural analysis. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can further the development of new materials and drugs (Rudenko et al., 2012).

Antibacterial Agents

In the realm of medicinal chemistry, derivatives of quinolines have been synthesized and evaluated for their antibacterial activities. For example, substituted 4-oxoquinoline-3-carboxylic acids have demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa, showcasing their potential as antibacterial agents (Miyamoto et al., 1990).

Anticancer Activity

Recent studies have produced new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and tested their anticancer effects against breast cancer cell lines. Some compounds showed significant anticancer activity, highlighting the therapeutic potential of these molecules in cancer treatment (Gaber et al., 2021).

Novel Synthesis Approaches

Innovative synthesis methods have been developed for quinazoline derivatives, such as a novel one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. This approach highlights the advancements in synthetic chemistry techniques, allowing for more efficient production of complex organic molecules (Kovalenko et al., 2019).

Propiedades

IUPAC Name |

methyl 4-oxo-3-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-25-17(24)11-4-5-13-14(9-11)20-18(27)21(16(13)23)7-6-15(22)19-10-12-3-2-8-26-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,19,22)(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZDLUWQQJDYKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one](/img/structure/B2507061.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)

![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)